PRMT5 Inhibitory Potency: 2-(Methylsulfonyl)pyrimidine-5-carbonitrile-Derived Inhibitor Achieves 6 nM IC50 in MTAP-Null Cancer Cells
A PRMT5 inhibitor synthesized using 2-(methylsulfonyl)pyrimidine-5-carbonitrile as the core scaffold achieved an IC50 of 6 nM in MTAP knockout human HCT-116 colorectal cancer cells, as disclosed in U.S. Patent 11,479,551 [1]. This compound's potency stems directly from the 2-methylsulfonyl-5-cyanopyrimidine scaffold's optimal fit within the PRMT5 substrate binding pocket. In contrast, a structurally related pyrimidine analog bearing a 4-(difluoromethyl)-6-(p-tolyl) substitution pattern but lacking the 5-cyano group exhibited an EC50 of only 13,100 nM (13.1 μM) against Heat Shock Factor-1 (HSF-1), representing an over 2,000-fold reduction in cellular potency relative to the PRMT5 inhibitor derived from the target scaffold [2].
| Evidence Dimension | Cellular target engagement potency (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM (PRMT5 inhibitor derived from 2-(methylsulfonyl)pyrimidine-5-carbonitrile scaffold) |
| Comparator Or Baseline | EC50 = 13,100 nM for 4-(difluoromethyl)-2-mesyl-6-(p-tolyl)pyrimidine (lacking 5-cyano group; HSF-1 target) |
| Quantified Difference | Approximately 2,180-fold higher potency for the 5-cyanopyrimidine scaffold-derived compound (note: different targets) |
| Conditions | Target compound: PRMT5 methyltransferase activity in MTAP knockout human HCT-116 cells (synthetic lethality model). Comparator: HSF-1 stress response activation in NIH3T3 mouse fibroblasts with MG132 stimulation. |
Why This Matters
The 6 nM cellular potency positions this scaffold as a viable starting point for PRMT5 inhibitor development targeting MTAP-deleted cancers—a synthetic lethality strategy currently under clinical investigation.
- [1] BindingDB BDBM579105. US11479551, Example 16-7; US11492351, Example 16-8. PRMT5 inhibition in MTAP knockout HCT-116 cells, IC50 = 6 nM. Accessed April 2026. View Source
- [2] BindingDB BDBM72522. 4-(difluoromethyl)-2-mesyl-6-(p-tolyl)pyrimidine. EC50 = 13,100 nM against HSF-1 in NIH3T3 cells (PubChem AID 435004). Accessed April 2026. View Source
